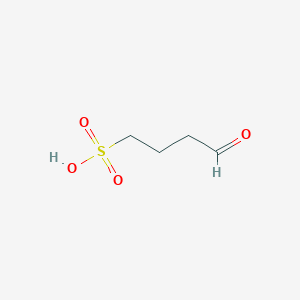
4-Oxobutane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxobutane-1-sulfonic acid is an organic compound characterized by the presence of both a sulfonic acid group and a ketone group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Oxobutane-1-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 4-oxobutanol using sulfur trioxide or chlorosulfonic acid under controlled conditions . Another method includes the oxidation of 4-hydroxybutane-1-sulfonic acid using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes typically use sulfur trioxide or oleum as sulfonating agents, with the reaction being carried out in specialized reactors to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Oxobutane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: 4-Hydroxybutane-1-sulfonic acid.
Substitution: Sulfonate esters or amides.
Scientific Research Applications
4-Oxobutane-1-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-oxobutane-1-sulfonic acid involves its ability to act as a strong acid and a nucleophile. The sulfonic acid group can donate protons, while the ketone group can participate in nucleophilic addition reactions . These properties make it a versatile compound in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: Similar in its strong acidic properties but lacks the ketone group.
Ethanesulfonic acid: Another strong acid with similar reactivity but a simpler structure.
p-Toluenesulfonic acid: Commonly used in organic synthesis, it has a similar sulfonic acid group but a different aromatic structure.
Uniqueness
4-Oxobutane-1-sulfonic acid is unique due to the presence of both a sulfonic acid group and a ketone group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .
Properties
CAS No. |
4064-69-1 |
|---|---|
Molecular Formula |
C4H8O4S |
Molecular Weight |
152.17 g/mol |
IUPAC Name |
4-oxobutane-1-sulfonic acid |
InChI |
InChI=1S/C4H8O4S/c5-3-1-2-4-9(6,7)8/h3H,1-2,4H2,(H,6,7,8) |
InChI Key |
SLPCAYLNMBIEGH-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=O)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


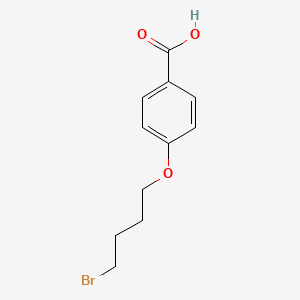
![1-[(E)-(3-methyl-4-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14154580.png)
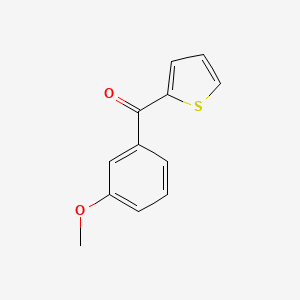

![N'-[2,5-dioxo-1-(4-propan-2-ylphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B14154600.png)
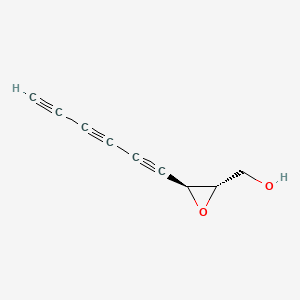
![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(quinolin-8-yl)acetamide](/img/structure/B14154604.png)
![2-[4-[4-[1,3-Dioxo-5-(4-oxo-3,1-benzoxazin-2-yl)isoindol-2-yl]phenyl]sulfonylphenyl]-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione](/img/structure/B14154612.png)
![2'-(2-chlorophenyl)-7'-fluoro-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14154615.png)

![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide](/img/structure/B14154638.png)
![2-Ethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile](/img/structure/B14154646.png)
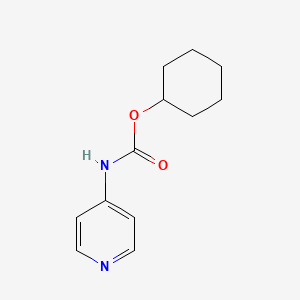
![Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxyacetate](/img/structure/B14154663.png)
